Yttrium bromide

Beschreibung

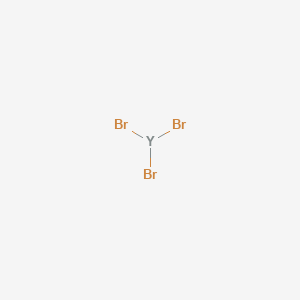

Structure

2D Structure

Eigenschaften

CAS-Nummer |

13469-98-2 |

|---|---|

Molekularformel |

Br3Y |

Molekulargewicht |

328.62 g/mol |

IUPAC-Name |

yttrium(3+);tribromide |

InChI |

InChI=1S/3BrH.Y/h3*1H;/q;;;+3/p-3 |

InChI-Schlüssel |

FSDCGXUNLWDJNL-UHFFFAOYSA-K |

SMILES |

Br[Y](Br)Br |

Kanonische SMILES |

[Br-].[Br-].[Br-].[Y+3] |

Andere CAS-Nummern |

13469-98-2 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Structural Elucidation and Crystallography of Yttrium Bromide Systems

Role in Catalysis

Yttrium bromide serves as a catalyst in various chemical reactions. samaterials.comontosight.ai It has been employed in organic synthesis and polymerization processes. samaterials.comstanfordmaterials.com The catalytic activity of yttrium compounds, including the bromide, is an area of active research, with a focus on developing more efficient and selective synthetic methods. samaterials.com

Precursor for Advanced Materials

A significant application of this compound is its role as a precursor in the synthesis of advanced materials. samaterials.comgithub.comgithub.com

Phosphors and Scintillators: this compound is used in the production of phosphors for applications such as LEDs, cathode-ray tubes (CRTs), and X-ray screens. samaterials.comepomaterial.com When doped with other rare earth elements, these yttrium-based materials can emit light at specific wavelengths, which is crucial for the performance of these devices. epomaterial.com It is also utilized in the fabrication of scintillation detectors for radiation measurement and imaging. samaterials.com

Specialized Ceramics and Glasses: As a dopant or stabilizer, this compound is incorporated into the manufacturing of specialized ceramics with unique electrical and thermal properties. samaterials.com The addition of yttrium can enhance the mechanical and thermal stability of these materials, making them suitable for high-performance applications in electronics and optics. epomaterial.com

Solid-State Lighting: The development of efficient solid-state lighting relies on high-quality phosphor materials. Yttrium-based phosphors, for which this compound can be a precursor, are integral to producing white light from blue LEDs. researchgate.netresearchgate.net Research continues to optimize the luminescent properties of these materials for better energy efficiency and color quality. epomaterial.com

Spectroscopic Characterization of Yttrium Bromide and Its Derivatives

Rotational Spectroscopy of Yttrium Monobromide (YBr)

The pure rotational spectrum of yttrium monobromide (YBr) in its X ¹Σ⁺ ground electronic state has been investigated using Fourier transform microwave (FTMW) spectroscopy. ubc.ca This high-resolution technique allows for precise measurement of rotational transitions, yielding detailed information about the molecule's geometry and electronic environment. aip.orgaip.org The first high-resolution spectrum for this molecule was measured between 7.4 and 22.5 GHz. ubc.ca Transitions for both the Y⁷⁹Br and Y⁸¹Br isotopomers have been recorded in their ground and first excited vibrational states. aip.org

From the measured rotational spectra, key equilibrium rotational parameters have been determined. ubc.ca These parameters are crucial for calculating the molecule's equilibrium bond distance (re). The analysis of multiple isotopomers and vibrational states allows for the precise calculation of these constants. aip.orgaip.org The derived parameters have been used to calculate an equilibrium bond distance for YBr. ubc.ca

Table 1: Equilibrium Rotational and Vibrational Parameters for Yttrium Monobromide

| Parameter | Y⁷⁹Br | Y⁸¹Br |

|---|---|---|

| Bₑ (MHz) | 1814.7891(22) | 1792.8315(22) |

| αₑ (MHz) | 6.726(13) | 6.634(13) |

| Dₑ (kHz) | 0.3626(34) | 0.3533(34) |

| rₑ (Å) | 2.533871(2) | 2.533871(2) |

Data sourced from studies on the pure rotational spectrum of yttrium monobromide. aip.org

The high resolution of FTMW spectroscopy enables the observation of hyperfine structure in the rotational transitions of YBr. ubc.ca This structure arises from the interaction between the nuclear magnetic and electric quadrupole moments of the bromine nucleus and the molecule's internal electric and magnetic fields. wikipedia.org Specifically, the hyperfine structure observed in YBr is due to the bromine nuclei (⁷⁹Br and ⁸¹Br). aip.org The analysis of this splitting provides deep insights into the electronic distribution and bonding character of the Y-Br bond. aip.org

From the analysis of the hyperfine structure, the nuclear quadrupole coupling constants (eQq) and nuclear spin-rotation constants (CI) for the bromine nuclei have been derived. aip.orgsemanticscholar.org The nuclear quadrupole coupling constant provides a measure of the electric field gradient at the nucleus, which is directly related to the asymmetry of the electron charge distribution along the bond axis. aps.org For YBr, these parameters indicate that the Y-Br bond is highly ionic. ubc.caaip.org The spin-rotation constant describes the interaction between the nuclear magnetic moment and the magnetic field generated by the rotation of the molecule. wikipedia.org These derived constants are instrumental in comparing the bonding characteristics of YBr to other metal bromide species, such as alkali and alkaline earth metal bromides. aip.org

Infrared and Raman Spectroscopy for Yttrium Bromide Coordination Complexes

Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the structure and bonding in this compound coordination complexes. d-nb.info These vibrational spectroscopy methods provide information about the bonds within the molecule by probing their vibrational transitions. scirp.org

Luminescence Spectroscopy of Doped this compound Systems

Luminescence spectroscopy is a key technique for investigating the optical properties of this compound host materials doped with optically active ions, typically from the lanthanide series. The yttrium ion itself is not luminescent, but the YBr₃ lattice can serve as an effective host for dopant ions, which absorb energy and then emit it as light. The properties of the host lattice, such as its phonon energy, can significantly influence the luminescence efficiency of the dopant. aip.org

In systems where this compound is co-doped with two or more different types of lanthanide ions (e.g., a sensitizer (B1316253) and an activator), energy transfer between the ions is a critical mechanism governing the luminescence output. acs.orgmdpi.com Energy transfer is a process where an excited ion (the donor or sensitizer) non-radiatively transfers its excitation energy to a nearby ion (the acceptor or activator), which then luminesces. optica.org

The efficiency and pathway of this transfer depend on several factors, including the distance between the ions, the overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, and the phonon energy of the host lattice. aip.orgmdpi.com For instance, in various yttrium-based host materials, mechanisms like cross-relaxation, energy back-transfer, and multiphonon relaxation are observed. acs.org By carefully selecting the dopants and their concentrations, the emission color and intensity can be precisely tuned. bohrium.com The analysis of luminescence decay kinetics provides further insight into these energy transfer processes; a decrease in the luminescence lifetime of a donor ion in the presence of an acceptor ion is a direct indication of efficient energy transfer. mdpi.com These fundamental mechanisms are crucial for designing novel phosphors and other light-emitting materials based on doped this compound systems.

Evaluation of Lanthanoid Activator Luminescence

The incorporation of lanthanoid ions as activators into the this compound (YBr₃) host lattice is a subject of scientific investigation, particularly for applications in scintillators and phosphors. The choice of the lanthanoid activator dictates the specific luminescent properties, such as emission wavelength, decay time, and quantum efficiency, due to the characteristic 4f-4f or 5d-4f electronic transitions of these elements.

Research has demonstrated that this compound can serve as an effective host material for lanthanoid-based luminescence. Studies on cerium-doped this compound (YBr₃:Ce³⁺) have confirmed its potential as a scintillator material. researchgate.net When activated with Ce³⁺, this compound crystals exhibit bright emission and demonstrate fast scintillation decay times, which are critical properties for radiation detection. researchgate.netwfu.edu

The luminescence characteristics are highly dependent on the concentration of the lanthanoid activator. Studies have been conducted on Ce³⁺-doped YBr₃ with activator concentrations of 0.5, 1, and 2 mol% to understand this relationship. researchgate.net Under X-ray excitation, Ce³⁺-doped YBr₃ emits a bright green luminescence, with the emission spectrum spanning a range from 425 to 750 nm. researchgate.net This emission is attributed to the d-f transitions within the Ce³⁺ ion. The scintillation process is notably rapid, with a decay time constant of approximately 30 nanoseconds and a rise time that can be as fast as 0.5 nanoseconds. researchgate.net

While direct and extensive studies on YBr₃ doped with other lanthanoids are limited, research on related yttrium oxybromide compounds, synthesized using YBr₃, provides valuable insights into the behavior of other activators like Europium (Eu³⁺) and Terbium (Tb³⁺) in a bromide-containing yttrium-based host. rsc.orgnih.gov In the yttrium oxidoantimonate bromide, YSb₂O₄Br, doping with trivalent europium or terbium results in distinct luminescent properties. rsc.org

For YSb₂O₄Br:Eu³⁺, the material exhibits an orange-red luminescence. nih.gov Its excitation spectrum is dominated by a broad charge-transfer band from the host structure, which is significantly more intense than the 4f-4f transitions of the Eu³⁺ ion itself. rsc.orgnih.gov The emission spectrum shows the characteristic sharp peaks of Eu³⁺, with the ⁵D₀→⁷F₂ transition around 612 nm being particularly intense, indicating a lack of inversion symmetry at the yttrium cation site. rsc.orgnih.gov

The following table summarizes the reported luminescence data for lanthanoid activators in this compound and a related oxybromide host.

| Activator Ion | Host Material | Excitation | Emission Peak/Range | Decay Time | Reference |

| Ce³⁺ | YBr₃ | X-rays | 425 - 750 nm (Green) | ~30 ns | researchgate.net |

| Eu³⁺ | YSb₂O₄Br | ~347 nm (Host CT) | ~612 nm (Orange-Red) | Not Specified | rsc.orgnih.gov |

| Tb³⁺ | YSb₂O₄Br | ~294 nm (Host CT) | Multiple sharp bands (Turquoise) | Not Specified | rsc.orgnih.gov |

Theoretical and Computational Studies on Yttrium Bromide

Electronic Structure Calculations

The electronic structure of the diatomic yttrium bromide (YBr) molecule has been a subject of sophisticated theoretical investigation, employing high-level computational chemistry methods to predict its properties.

Ab Initio and Density Functional Theory (DFT) Approaches for this compound

Ab initio calculations, specifically the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) methods, have been utilized to study the YBr molecule. researchgate.net These calculations, which include the Davidson correction for higher-order excitations, have provided a detailed picture of the molecule's electronic landscape. researchgate.net Through these methods, researchers have calculated the potential energy curves for 20 different electronic states. researchgate.net

In addition to these wave-function-based methods, Density Functional Theory (DFT) has also been applied. The B3P86 functional, a hybrid DFT method, was used to calculate the molecular properties of the ground state and several low-lying excited states of yttrium monohalides, including YBr. researchgate.net

Spin-Orbit Coupling Effects on Electronic States

Relativistic effects, particularly spin-orbit (SO) coupling, play a crucial role in determining the electronic structure of molecules containing heavy elements like yttrium. In theoretical studies of YBr, SO effects are incorporated into the calculations through a semi-empirical SO pseudo-potential for the yttrium atom, while they are generally neglected for the lighter bromine atom. researchgate.net

The inclusion of SO coupling significantly increases the complexity and the number of electronic states to be considered. For YBr, the initial 20 electronic states calculated without considering SO effects, represented as (2s+1)Λ((+/-)), split into 41 distinct states represented as Ω((+/-)). researchgate.net This splitting provides a more accurate and detailed description of the electronic energy levels, which is essential for interpreting experimental spectra.

Potential Energy Curve and Spectroscopic Constant Predictions

A primary output of these computational studies is the generation of potential energy curves (PECs) for the various electronic states. These curves depict the energy of the molecule as a function of the internuclear distance between the yttrium and bromine atoms. From these PECs, key spectroscopic constants can be derived.

Calculations have yielded predictions for constants such as the electronic transition energy (Tₑ), equilibrium internuclear distance (Rₑ), and harmonic vibrational frequency (ωₑ). For the experimentally well-characterized states—X¹Σ⁺, (1)¹Π, and (2)¹Σ⁺—the computationally derived spectroscopic constants show very good agreement with experimental data. researchgate.net Furthermore, these theoretical studies have provided the first predictions for 17 other electronic states and their corresponding SO components that had not yet been observed or calculated. researchgate.net

Band Structure Analysis of Monolayer this compound (YBr₃)

Shifting focus from the diatomic molecule to its two-dimensional (2D) form, theoretical studies on monolayer yttrium tribromide (YBr₃) reveal its potential as a novel semiconductor material. First-principles calculations based on DFT are the primary tool for these investigations. researchgate.netnih.gov

These calculations predict that monolayer YBr₃ is a semiconductor with a large band gap. semanticscholar.org One study reported a band gap of 5.47 eV, while another, investigating a MoS₂/YBr₃ heterostructure, calculated a band gap of 4.20 eV for the pristine YBr₃ monolayer. aip.org The variation in calculated band gap values can arise from different computational parameters and exchange-correlation functionals used in the DFT calculations. The unique atomic porous structure of monolayer YBr₃, resulting from unoccupied yttrium sites, provides a platform for exploring its electronic properties. semanticscholar.org

First-Principles Investigations of Strain Effects on Electronic Properties

The electronic properties of 2D materials can often be tuned by applying mechanical strain, a field known as "strain engineering." First-principles calculations have been systematically used to investigate the effect of strain on the electronic structure, effective mass, and charge carrier mobility of monolayer YBr₃. researchgate.netnih.gov These studies demonstrate that the electronic properties of monolayer YBr₃ are highly tunable via applied strain. researchgate.netnih.gov

Band Gap Modulation Under Compressive Strain

A key finding from strain engineering studies is the response of the band gap to mechanical deformation. For monolayer YBr₃, it has been found that applying compressive strain leads to a reduction in its energy band gap. researchgate.netnih.gov As the compressive strain increases, the band gap narrows. researchgate.netnih.gov This tunability of the band gap is a significant property, as it opens the possibility of tailoring the material's electronic and optical response for specific applications in nanoelectronic devices. researchgate.net

Tuning of Effective Mass and Charge Carrier Mobility

Theoretical investigations employing first-principles calculations based on density functional theory have systematically explored the effects of strain on the electronic structure, effective mass, and charge carrier mobility of monolayer this compound (YBr₃). nih.govresearchgate.net These studies reveal that the material's properties can be effectively tuned through strain engineering. nih.govresearchgate.net

Research has shown that applying compressive strain to monolayer YBr₃ leads to a reduction in its energy band gap. nih.govresearchgate.net More significantly, the effective mass and charge carrier mobility are highly responsive to applied strain. nih.govresearchgate.net For instance, under a uniaxial compressive strain applied along the zigzag direction, the hole's effective mass in that same direction can be substantially decreased from 1.64 m₀ to 0.45 m₀ (where m₀ is the rest mass of an electron). nih.govresearchgate.net

Furthermore, the application of uniaxial compressive strain has been demonstrated to significantly enhance charge carrier mobility. nih.gov Both electron and hole mobility can reach values on the order of ~10³ cm²V⁻¹s⁻¹. nih.gov These findings underscore the potential of monolayer YBr₃ as a promising candidate material for the development of novel, high-performance nanoelectronic devices, where properties can be precisely controlled through mechanical strain. nih.govresearchgate.net

The following table summarizes the calculated changes in the effective mass of charge carriers in monolayer YBr₃ under different strain conditions.

| Strain Condition | Carrier | Direction | Effective Mass (in terms of m₀) |

| Unstrained | Hole | Zigzag | 1.64 |

| Uniaxial Compressive Strain | Hole | Zigzag | 0.45 |

Computational Modeling of Ionic Transport in this compound-Based Electrolytes

Computational modeling has been instrumental in exploring the potential of this compound-based materials as solid-state electrolytes for applications such as all-solid-state batteries. researchgate.netacs.orgdiva-portal.org Two-dimensional this compound, in particular, has garnered attention for its unique atomic pore structure, which is conducive to fast ion transport. researchgate.net

Density functional theory (DFT) combined with molecular dynamics simulations are key computational tools used to study these systems. acs.orgpku.edu.cn These methods allow for the investigation of materials such as yttrium-sodium halides (e.g., Na₃YBr₆), which possess inherent cation vacancies that act as diffusion carriers. acs.org Such computational studies have highlighted a favorable balance between electrochemical stability and ionic conductivity in these this compound-based systems. acs.org The insights gained from these models are crucial for designing and optimizing solid electrolytes with enhanced performance for next-generation energy storage devices. researchgate.netdiva-portal.org

Activation Energy Calculation for Ion Migration

A critical parameter in evaluating the performance of a solid electrolyte is the activation energy for ion migration, which represents the energy barrier that an ion must overcome to move through the crystal lattice. rsc.orgscielo.org.mx Lower activation energies are desirable as they correspond to higher ionic conductivity.

Computational studies on yttrium halide-based materials have successfully calculated these activation energies. For instance, in mixed-halide systems like Li₃YBr₃.₅I₂.₅, the activation energy for lithium-ion diffusion was found to decrease from 0.23 eV in pure lithium this compound to 0.17 eV with anion substitution. rsc.org This reduction in the energy barrier highlights the potential of compositional tuning to enhance ionic transport.

In the case of sodium-ion conductors based on this compound, such as Na₃YBr₆, DFT calculations have determined the activation energies for Na⁺ diffusion. acs.orgpku.edu.cn These calculations show that the activation energies are around 0.32 eV, indicating isotropic diffusion behavior. pku.edu.cn These theoretical values are essential for understanding the fundamental transport mechanisms and for predicting the ionic conductivity of these materials at different temperatures. nih.govresearchgate.net

Diffusion Carrier Pathway Analysis

Understanding the pathways through which ions diffuse is fundamental to explaining the transport properties of solid electrolytes. Computational analyses of this compound-based materials have provided detailed insights into these diffusion networks. acs.orgpku.edu.cn

For example, in the sodium-ion conductor Na₃YBr₆, the diffusion of Na⁺ ions is isotropic. pku.edu.cn The analysis reveals a three-dimensional diffusion network where sodium ions hop from one octahedral site to another via intermediate tetrahedral sites. pku.edu.cn This contrasts with related chloride systems where diffusion can be more one-dimensional. pku.edu.cn

The unique structure of monolayer this compound, with its intrinsic atomic pores, has been identified as a promising feature for creating well-defined diffusion pathways for ions like Li⁺. researchgate.net This structural characteristic is believed to enhance transport performance and chemical stability, making it a candidate for use as a protective layer in metal anodes. researchgate.net The ability to computationally map these pathways is crucial for designing materials with optimized architectures for fast and efficient ion transport. nih.govchinesechemsoc.org

Theoretical Studies of Linear Optical Properties and Bond Length Dependence

The linear optical properties of this compound have been investigated using ab initio and density functional theory calculations. researchgate.netacs.orgacs.org These theoretical studies are crucial for understanding the material's response to an external electric field, which is essential for its potential application in optical devices. aip.orgnih.gov

Research has focused on calculating properties such as the static dipole polarizability and its dependence on the internuclear distance (bond length) between yttrium and bromine atoms. researchgate.net By employing various computational methods, including different density functional schemes, researchers can predict these properties with a high degree of accuracy. acs.org

Coordination Chemistry of Yttrium Bromide

Synthesis and Characterization of Yttrium Bromide Coordination Complexes

The synthesis of this compound coordination complexes often involves the reaction of this compound (YBr₃) or its hydrated form with various ligands in an appropriate solvent. The choice of solvent and reaction conditions plays a crucial role in determining the final product.

A common synthetic route involves the use of silyl (B83357) halide reagents, such as (CH₃)₃SiBr, to facilitate the reaction and control the stoichiometry of the resulting complex. For instance, mononuclear and binuclear yttrium complexes have been synthesized by reacting yttrium halide hydrates with (CH₃)₃SiX (where X = Cl, Br) and diethylene glycol dimethyl ether (diglyme) in tetrahydrofuran (B95107) (THF). chem-soc.si In a specific example, the complex [ErBr₃(diglyme)(H₂O)] was synthesized, which is structurally analogous to yttrium complexes. chem-soc.si The presence of water during crystallization can lead to the formation of aqua complexes. chem-soc.si

Another approach involves the reaction of yttrium salts with Schiff base ligands. For example, complexes with the general formula [Ln(AA)₂Br₂]Br, where Ln represents a lanthanide or yttrium and AA is the Schiff base 4-N-(4'-antipyrylmethylidene)aminoantipyrine, have been prepared. ias.ac.in These reactions are typically carried out by condensing 4-aminoantipyrine (B1666024) and 4-antipyrine carboxaldehyde in an ethanolic medium to form the Schiff base, which is then reacted with the this compound. ias.ac.in

Complexes with phosphorus-containing ligands, such as triphenylphosphine (B44618) oxide (Ph₃PO), have also been synthesized. The reaction of this compound with Ph₃PO can lead to the formation of complexes like [YBr₂(Ph₃PO)₄]⁺. open.ac.uk

Furthermore, this compound complexes can be synthesized using salt metathesis reactions. For example, the yttrium methanediide iodide complex [Y(BIPM)(I)(THF)₂] (where BIPM = {C(PPh₂NSiMe₃)₂}) serves as a precursor for synthesizing complexes with Y-Si bonds by reacting it with group 1 silanide (B1217022) ligand-transfer reagents. nih.gov

Characterization of these complexes is performed using a variety of techniques:

Single-crystal X-ray diffraction: This is the most definitive method for determining the solid-state molecular structure, including bond lengths, bond angles, and coordination geometry. chem-soc.sinih.govtandfonline.comcapes.gov.br

NMR Spectroscopy: For diamagnetic yttrium(III) complexes, NMR spectroscopy (¹H, ¹³C, ³¹P, ⁸⁹Y) provides valuable information about the ligand environment and the structure of the complex in solution. ias.ac.inopen.ac.uknih.govrsc.orgrsc.org ⁸⁹Y NMR is particularly useful as the chemical shifts are sensitive to the coordination environment. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the coordination of the ligand to the yttrium ion by observing shifts in the vibrational frequencies of the ligand's functional groups. ias.ac.intandfonline.com

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes. nih.govtandfonline.com

Molar Conductance Measurements: These measurements help in determining the electrolytic nature of the complexes in solution. For instance, bromide complexes of yttrium with the Schiff base AA exhibit 1:1 electrolytic behavior, indicating that one bromide ion is outside the coordination sphere. ias.ac.in

Ligand Design and Metal-Ligand Bonding Investigations

The design of ligands is a critical aspect of controlling the structure, reactivity, and properties of this compound coordination complexes. The choice of donor atoms, ligand denticity, and steric bulk all influence the final coordination environment of the yttrium ion. nih.govresearchgate.net

Ligand Types and Donor Atoms:

O-donor ligands: Oxygen-donating ligands like ethers (e.g., diglyme (B29089), THF), water, and phosphine (B1218219) oxides (e.g., Ph₃PO) are commonly used. chem-soc.siopen.ac.uk The coordination of these ligands to the yttrium center is confirmed by techniques like single-crystal X-ray diffraction and IR spectroscopy.

N-donor ligands: Nitrogen-containing ligands, such as Schiff bases and macrocycles, are also employed to create stable yttrium complexes. ias.ac.incapes.gov.br The Schiff base 4-N-(4'-antipyrylmethylidene)aminoantipyrine (AA) acts as a terdentate ligand, coordinating through two carbonyl oxygens and the azomethine nitrogen. ias.ac.in

C-donor ligands: Organometallic complexes of this compound can be formed with carbon-donating ligands like cyclopentadienyl (B1206354) groups. tandfonline.com

Mixed-donor ligands: Ligands containing a combination of donor atoms, such as the bis(iminophosphorano)methanediide (BIPM) ligand which has both C and N donors, are used to synthesize unique yttrium complexes. nih.gov Ambiphilic ligands containing both a phosphine and a triarylborane have also been explored. mcmaster.ca

Metal-Ligand Bonding: The bonding in this compound complexes is predominantly ionic, which is typical for lanthanides and yttrium. nih.gov However, the degree of covalency can be influenced by the nature of the ligands.

Investigations into metal-ligand bonding utilize both experimental and computational methods:

Spectroscopic Techniques: Electronic spectra of yttrium complexes can provide insights into the metal-ligand bond. For instance, studies on this compound complexes with the Schiff base AA have indicated weak covalency in the metal-ligand bond. ias.ac.in

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to probe the electronic structure and bonding in yttrium complexes. nih.govrsc.org These studies can quantify the ionic and covalent contributions to the metal-ligand bond. For example, DFT calculations on yttrium methanediide silanide complexes revealed predominantly ionic Y-Si bonding. nih.gov

The design of rigid pincer ligands has been a strategy to create specific coordination environments and to study the reactivity of the resulting complexes. mcmaster.ca These ligands can enforce a particular geometry on the metal center, allowing for a more detailed investigation of the metal-ligand interactions.

Elucidation of Coordination Number and Geometry

The yttrium(III) ion in its bromide complexes can exhibit a range of coordination numbers, typically from 6 to 9, leading to various coordination geometries. chem-soc.siias.ac.inopen.ac.ukcapes.gov.brresearchgate.net The specific coordination number and geometry are influenced by a combination of factors, including the size and steric bulk of the ligands, the number of donor atoms in each ligand, and the nature of the counter-ions.

Common Coordination Numbers and Geometries:

Coordination Number 6: This coordination number often results in an octahedral geometry. For example, complexes with triphenylphosphine oxide (Ph₃PO) can adopt a trans-octahedral geometry. open.ac.uk

Coordination Number 7: A seven-coordinate environment is frequently observed for yttrium complexes. The geometry is often a distorted pentagonal bipyramid. chem-soc.si In the complex [ErBr₃(diglyme)(H₂O)], which is analogous to yttrium complexes, the central metal ion is seven-coordinate with a distorted pentagonal bipyramidal geometry, where three halide ions and four oxygen atoms from diglyme and water are coordinated to the metal. chem-soc.si

Coordination Number 8: Eight-coordination is also common for yttrium. The resulting geometries can be, for example, a distorted trigondodecahedron or a square antiprism. researchgate.net In this compound complexes with the Schiff base 4-N-(4'-antipyrylmethylidene)aminoantipyrine (AA), the yttrium ion is eight-coordinate, with the ligand acting as a terdentate donor. ias.ac.in

Coordination Number 9: Nine-coordinate yttrium complexes have also been characterized. In a macrocyclic yttrium(III) complex, the yttrium ion is coordinated to the six nitrogen atoms of the macrocycle, a bidentate chelating acetate (B1210297), and either a monodentate acetate or a water molecule, resulting in a coordination number of nine. capes.gov.br

Factors Influencing Coordination Number and Geometry:

Ligand Steric Bulk: Bulky ligands tend to favor lower coordination numbers to minimize steric hindrance.

Counter-ions: The nature of the counter-ion can influence the coordination number. In some cases, the counter-ion may coordinate to the metal center, increasing the coordination number. For instance, in this compound complexes with the Schiff base AA, two of the three bromide ions are coordinated to the metal, while the third acts as a counter-ion. ias.ac.in

The following table summarizes the coordination number and geometry for some yttrium and related bromide complexes:

| Complex | Coordination Number | Geometry |

| [ErBr₃(diglyme)(H₂O)] | 7 | Distorted Pentagonal Bipyramid |

| [Y(AA)₂Br₂]⁺ | 8 | Not specified |

| [YBr₂(Ph₃PO)₄]⁺ | 6 | Octahedral |

| [Y(C₂₂H₂₆N₆)(CH₃COO)₂(H₂O)₀.₅]⁺ | 9 | Not specified |

Spectrophotometric Studies of Yttrium Ternary Complexes with Bromide Co-ligands

Spectrophotometry is a valuable analytical technique used to study the formation and properties of colored complexes in solution. In the context of yttrium, spectrophotometric methods are often employed to study ternary complexes, where the yttrium ion is coordinated to a primary ligand and a secondary ligand, which can be a bromide ion. These studies are often aimed at developing sensitive and selective methods for the determination of yttrium. researchgate.netresearchgate.netorientjchem.org

Formation of Ternary Complexes: The formation of ternary complexes of yttrium often involves the reaction of the yttrium ion with a chromogenic reagent (a colored organic ligand) in the presence of a third component, which can be another ligand or a surfactant. The inclusion of a bromide co-ligand can influence the stability and spectral properties of the resulting complex.

Role of Surfactants: Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB) or cetylpyridinium (B1207926) bromide (CPB), are frequently used in these systems. researchgate.net The presence of a surfactant can lead to the formation of water-soluble, highly colored ternary complexes with a significant bathochromic (red) shift in the absorption maximum. researchgate.netresearchgate.net This sensitization effect enhances the sensitivity of the spectrophotometric method. The stoichiometric ratio in these ternary complexes is often found to be 1:n:m for Metal:Ligand:Surfactant. For example, in the study of lanthanide ternary complexes with Eriochrome Cyanine R (ECR) and cetylpyridinium bromide (CPB), the stoichiometric ratio was found to be 1:3:3 (Ln:ECR:CPB). researchgate.net

Key Parameters Determined from Spectrophotometric Studies:

Wavelength of Maximum Absorbance (λmax): This is the wavelength at which the complex shows the highest absorbance. A shift in λmax upon complex formation is indicative of the interaction between the components.

Molar Absorptivity (ε): This is a measure of how strongly the complex absorbs light at a specific wavelength. Higher molar absorptivity leads to greater sensitivity in quantitative analysis.

Stoichiometry of the Complex: The ratio of the metal ion to the ligands in the complex can be determined using methods like the Job's method of continuous variation or the mole-ratio method. researchgate.net

Stability Constant (log K): This value provides a quantitative measure of the stability of the complex in solution. researchgate.net

The following table provides examples of spectrophotometric studies on ternary complexes of yttrium and other rare earth elements, which exhibit similar chemical behavior.

| Metal Ion | Primary Ligand | Seconday Ligand/Surfactant | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Y(III) | Alizarin Red S | Cetyltrimethylammonium Bromide | 519 | Not specified |

| Ln(III) | Eriochrome Cyanine R | Cetylpyridinium Bromide | ~606 | Not specified |

| Y(III) | 5,7-diiodoquinoline-8-ol | Rhodamine 6G | 540 | 5.3 x 10⁵ |

Applications: These spectrophotometric studies are primarily aimed at developing analytical methods for the determination of trace amounts of yttrium and other rare earth elements in various samples, such as alloys and water. researchgate.net The formation of stable and intensely colored ternary complexes allows for the sensitive and selective quantification of the metal ion.

Future Research Directions and Emerging Paradigms for Yttrium Bromide

Exploration of Novel Yttrium Bromide Structures and Architectures

Future investigations into this compound will likely transcend the study of its bulk crystalline form, venturing into the synthesis and manipulation of novel structures at the nanoscale. The known layered, monoclinic crystal structure of YBr₃, which consists of two-dimensional sheets of edge-sharing YBr₆ octahedra, serves as a promising foundation for creating low-dimensional materials. materialsproject.org Research is anticipated to focus on developing controlled synthesis methods for these new architectures, which could exhibit quantum confinement effects and highly anisotropic properties.

Key areas of exploration include:

Two-Dimensional (2D) Nanosheets: Leveraging the layered crystal structure, research into the mechanical or chemical exfoliation of bulk YBr₃ to produce single- or few-layer nanosheets is a significant future direction. materialsproject.org These 2D materials could possess unique electronic and optical properties distinct from their bulk counterpart, opening avenues for applications in next-generation electronics and optoelectronics.

Nanoparticles and Quantum Dots: The synthesis of this compound nanoparticles and quantum dots represents another critical frontier. Methods such as sol-gel, hydrothermal synthesis, and metallothermic reduction could be adapted to produce size-controlled nanoparticles. researchgate.netmdpi.com These nanostructures are expected to have tunable bandgaps and luminescent properties, making them candidates for bio-imaging, sensors, and quantum computing.

Doped and Composite Structures: Introducing dopants into the YBr₃ host lattice could precisely tune its properties for specific applications. Doping with lanthanide ions, for instance, could enhance its luminescent efficiency for use in solid-state lighting or as scintillators. aemree.com Furthermore, creating composites by integrating YBr₃ nanostructures with polymers or other inorganic materials could lead to multifunctional materials with combined properties.

| Novel Structure | Potential Synthesis Method | Key Targeted Property | Potential Application Area |

|---|---|---|---|

| 2D Nanosheets | Liquid/Mechanical Exfoliation | Anisotropic electronic conductivity, high surface area | Transistors, Catalysis, Sensors |

| Nanoparticles | Sol-Gel, Hydrothermal | Size-tunable luminescence, high reactivity | Bio-imaging, Phosphors, Catalysts |

| Nanowires/Nanorods | Template-assisted growth | One-dimensional charge transport | Nanoelectronics, Optoelectronic devices |

| Doped YBr₃ Crystals | Bridgman-Stockbarger method | Enhanced scintillation light yield and energy resolution | Medical Imaging (PET, SPECT) |

Integration of Advanced Characterization Techniques for In-Depth Analysis

To fully understand the structure-property relationships in novel this compound architectures, researchers must employ a suite of advanced characterization techniques. While standard methods like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) will remain essential, a deeper analysis will require tools that can probe materials at the atomic scale and under operational conditions.

Future analytical paradigms will focus on:

Synchrotron-Based Techniques: High-resolution synchrotron XRD and X-ray Absorption Spectroscopy (XAS) will be crucial for determining the precise atomic arrangements, local coordination environments, and electronic states of dopants and defects within the YBr₃ lattice.

Advanced Electron Microscopy: Techniques such as aberration-corrected Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) will enable direct visualization of atomic structures, grain boundaries, and defects in YBr₃ nanomaterials. researchgate.net

In-Situ and Operando Characterization: A significant shift towards in-situ and operando analysis is expected. For example, monitoring the synthesis of YBr₃ nanoparticles in real-time using in-situ TEM can provide invaluable insights into their growth mechanisms. Similarly, operando spectroscopy can reveal how the material’s structure and electronic properties change while it functions as a catalyst or phosphor.

| Technique | Abbreviation | Information Provided | Relevance to YBr₃ Research |

|---|---|---|---|

| X-ray Absorption Spectroscopy | XAS | Local atomic structure, oxidation states, coordination environment | Analyzing dopant sites and defect chemistry |

| Aberration-Corrected Transmission Electron Microscopy | AC-TEM | Atomic-resolution imaging of crystal structure and defects | Visualizing exfoliated 2D nanosheets and nanoparticle morphology |

| Photoluminescence Spectroscopy | PL | Electronic band structure, defect energy levels, emission properties | Characterizing optical performance for phosphors and scintillators |

| Thermally Stimulated Luminescence | TSL | Distribution of trap states within the bandgap | Quantifying defects that influence phosphor efficiency cdmf.org.br |

Synergistic Approaches between Experimental Synthesis and Computational Design

The integration of computational materials science with experimental synthesis is set to accelerate the discovery and optimization of this compound-based materials. High-throughput computational screening and first-principles calculations can predict the properties of yet-to-be-synthesized structures, thereby guiding experimental efforts toward the most promising candidates.

This synergistic workflow will involve:

Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to predict the structural stability, electronic band structure, and optical properties of novel YBr₃ phases, nanostructures, and doped variants. materialsproject.orgresearchgate.net This can help screen for materials with desired characteristics, such as a specific bandgap for a phosphor application or high ionic mobility for an electrolyte.

Guiding Synthetic Pathways: Computational simulations can provide insights into the thermodynamics and kinetics of different synthesis routes, helping to identify the optimal conditions for creating a desired structure or morphology.

Validating Experimental Results: Experimental findings can be compared against theoretical predictions to achieve a more profound understanding of the underlying physical and chemical phenomena. Discrepancies between theory and experiment can highlight the presence of complex factors, such as defects or surface effects, prompting further investigation.

Untapped Applications in Next-Generation Materials Science and Technology

Building on its known uses in catalysis and as a chemical precursor, future research will target more advanced applications for this compound, particularly in areas where its unique properties can address critical technological challenges. samaterials.comsamaterials.com

Emerging application areas include:

High-Resolution Scintillators: Yttrium halides are promising materials for radiation detection. samaterials.com Research into cerium- or europium-doped this compound crystals could lead to a new generation of scintillators with high light yield, excellent energy resolution, and fast response times, which are critical for medical imaging (e.g., PET scanners) and security screening. aemree.comberkeleynucleonics.comhellma-materials.com

Solid-State Lighting: Yttrium-based compounds are central to the phosphor industry for white LEDs. cdmf.org.brresearchgate.net this compound could serve as a novel host material for phosphors. Its specific crystal structure may allow for efficient energy transfer to dopant ions, potentially leading to phosphors with improved quantum efficiency and thermal stability.

Solid-State Electrolytes: The potential for ionic conductivity in this compound makes it a candidate for investigation as a solid-state electrolyte in advanced battery and fuel cell technologies. myskinrecipes.com Developing YBr₃-based electrolytes could contribute to safer, more energy-dense storage systems.

Specialized Catalysis: While its catalytic activity is known, future work could focus on leveraging nanostructured this compound to create catalysts with high surface area and tailored active sites for specific organic transformations or environmental remediation processes. samaterials.comstanfordmaterials.com

| Application Area | Key YBr₃ Property to Exploit | Research Goal | Potential Impact |

|---|---|---|---|

| Medical Imaging | Scintillation properties upon doping | Develop high-resolution, fast-decay scintillators | Improved diagnostic accuracy in PET and SPECT scanners |

| Solid-State Lighting | Efficient host for luminescent dopants | Create novel, highly efficient phosphors for WLEDs | More energy-efficient and color-stable lighting |

| Energy Storage | Ionic conductivity | Engineer stable solid-state electrolytes for batteries | Safer, higher-capacity energy storage solutions |

| 2D Electronics | Electronic properties of exfoliated nanosheets | Fabricate and test field-effect transistors (FETs) | Next-generation, low-power electronic devices |

Q & A

Q. What are the established methods for synthesizing high-purity yttrium bromide (YBr₃) in laboratory settings?

this compound can be synthesized via direct reaction of yttrium metal with bromine gas under controlled conditions (2Y + 3Br₂ → 2YBr₃) . Alternatively, yttrium oxide (Y₂O₃) reacts with hydrobromic acid (HBr) to form YBr₃·xH₂O, followed by dehydration under inert atmosphere . For high-purity samples, use reagents graded ≥99.99% and optimize reaction parameters (temperature, stoichiometry, and drying protocols) to minimize hydrolysis and oxide contamination .

Q. How does the solubility of YBr₃ in aqueous and organic solvents influence experimental design?

YBr₃ exhibits high solubility in water (e.g., 63.9 g/100 mL at 0°C, increasing to 123 g/100 mL at 100°C), enabling its use in solution-phase reactions . In polar organic solvents like ethanol, solubility is moderate but sufficient for precursor preparation. Researchers must account for hygroscopicity by storing YBr₃ in anhydrous conditions and using gloveboxes for moisture-sensitive syntheses .

Q. What spectrophotometric methods are available for quantifying Y(III) in YBr₃ solutions?

A validated method involves complexing Y(III) with alizarin red S (ARS) in the presence of cetyltrimethylammonium bromide (CTAB) at pH 4.7, forming a red complex with λmax = 520 nm. This achieves a detection limit of 0.1009 µg·mL⁻¹ and linearity up to 3.73 ppm. Ensure surfactant concentrations (CTAB, Triton X-100) are optimized to enhance sensitivity .

Advanced Research Questions

Q. How can discrepancies in reported molar absorptivity values for Y(III)-ARS complexes be resolved?

Variations in molar absorptivity (e.g., 1.16×10⁴ L·mol⁻¹·cm⁻¹ vs. literature values) may arise from differences in surfactant ratios, pH drift, or interference from competing ions (e.g., La³⁺, Ce³⁺). To resolve contradictions:

- Standardize buffer preparation (e.g., acetate buffer at pH 4.7 ± 0.1).

- Use masking agents like EDTA to suppress interfering cations.

- Validate methods with spike-recovery tests in natural water matrices .

Q. What mechanistic insights explain the role of surfactants in enhancing Y(III) detection sensitivity?

CTAB, a cationic surfactant, forms micelles that encapsulate the Y(III)-ARS complex, reducing solvent polarity and stabilizing the excited state. This increases molar absorptivity by ~30% compared to surfactant-free systems. Triton X-100 further disrupts water structure, enhancing ligand accessibility .

Q. How does YBr₃ function as a Lewis acid catalyst in organic transformations, and what factors influence its activity?

YBr₃’s strong Lewis acidity (due to Y³⁺’s high charge density) facilitates polar bond activation in reactions like Friedel-Crafts alkylation. Catalytic efficiency depends on:

Q. What strategies mitigate hydrolysis of YBr₃ during nanoparticle synthesis?

Hydrolysis (YBr₃ + 3H₂O → Y(OH)₃ + 3HBr) can be suppressed by:

- Conducting reactions in anhydrous solvents (e.g., oleylamine) under argon.

- Introducing coordinating ligands (e.g., oleic acid) to stabilize Y³⁺ ions.

- Adjusting pH < 5 in aqueous systems to favor Y³⁺ solubility over hydroxide precipitation .

Methodological Considerations

Q. How should researchers design experiments to study YBr₃’s electronic structure and bonding?

Combine X-ray absorption spectroscopy (XAS) to probe Y³⁺ coordination geometry with DFT calculations. Key parameters:

- Edge analysis : Y K-edge XANES reveals oxidation state and ligand field effects.

- EXAFS fitting : Quantify Y-Br bond lengths and coordination numbers.

- Charge distribution : Use Bader analysis on DFT outputs to assess ionicity .

Q. What are the best practices for characterizing YBr₃-based materials (e.g., perovskites) using XRD and SEM?

- XRD : Employ Rietveld refinement to distinguish YBr₃ phases (e.g., anhydrous vs. hydrated) and detect impurities like YOBr.

- SEM/EDS : Map Br distribution to confirm stoichiometry; use low-beam currents to prevent halide sublimation.

- Thermal analysis : TGA-DSC identifies decomposition temperatures and phase transitions .

Data Analysis and Reproducibility

Q. How can kinetic studies of YBr₃-mediated reactions account for variable reaction orders?

Use initial rate methods under pseudo-first-order conditions (excess substrate). Monitor intermediates via in-situ FTIR or NMR. For heterogeneous systems, apply the Langmuir-Hinshelwood model to disentangle adsorption and reaction steps .

Q. What statistical approaches validate reproducibility in YBr₃ synthesis and characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.